3-Butoxybenzoyl chloride

Beschreibung

BenchChem offers high-quality 3-Butoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

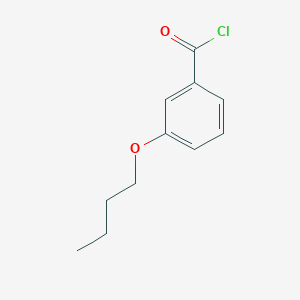

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-butoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJITZVIMLMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594162 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89790-29-4 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Butoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxybenzoyl chloride is a valuable chemical intermediate, playing a significant role in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a butoxy group, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. Acyl chlorides, in general, are important precursors for the formation of esters, amides, and other carbonyl derivatives, while the butoxy moiety can impart desirable properties such as increased lipophilicity and altered solubility, which are critical in the design of bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of the synthetic pathway to 3-Butoxybenzoyl chloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for its successful preparation.

Synthesis Pathway Overview

The most logical and widely applicable synthetic route to 3-Butoxybenzoyl chloride is a two-step process commencing from the readily available 3-hydroxybenzoic acid.

-

Step 1: Williamson Ether Synthesis - The phenolic hydroxyl group of 3-hydroxybenzoic acid is alkylated using a suitable butylating agent, such as 1-bromobutane, under basic conditions to yield 3-butoxybenzoic acid.

-

Step 2: Chlorination - The carboxylic acid functionality of 3-butoxybenzoic acid is then converted to the corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂), to afford the final product, 3-butoxybenzoyl chloride.

This pathway is efficient and utilizes well-established chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up.

Caption: Overall two-step synthesis pathway for 3-Butoxybenzoyl chloride.

Part 1: Synthesis of 3-Butoxybenzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[2] In this step, the acidic proton of the phenolic hydroxyl group of 3-hydroxybenzoic acid is removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane, in an SN2 reaction to form the ether linkage.[2]

Reaction Mechanism

Caption: Mechanism of the Williamson Ether Synthesis for 3-Butoxybenzoic Acid.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids.

Materials:

-

3-Hydroxybenzoic acid

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

10% Aqueous Potassium Hydroxide (KOH)

-

Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Esterification (Protection of Carboxylic Acid): To a round-bottom flask, add 3-hydroxybenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield methyl 3-hydroxybenzoate.

-

Etherification: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the methyl 3-hydroxybenzoate in acetone. Add anhydrous potassium carbonate and 1-bromobutane.

-

Reflux the reaction mixture with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate by rotary evaporation to obtain the crude methyl 3-butoxybenzoate.

-

Hydrolysis: To the crude ester, add a 10% aqueous solution of potassium hydroxide in methanol.

-

Reflux the mixture until the hydrolysis is complete (typically monitored by TLC).

-

Cool the reaction mixture to 10-15°C and acidify by the dropwise addition of dilute hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Dry the purified 3-butoxybenzoic acid in an oven at 70°C.

Characterization of 3-Butoxybenzoic Acid

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₄O₃[3]

-

Molecular Weight: 194.23 g/mol [3]

-

¹H NMR (CDCl₃, 200 MHz) δ ppm: 1.042 (t, J = 6.2 Hz, 3H, -CH₃, terminal methyl from butyl moiety), 1.40 – 1.70 (m, 2H, -CH₂- from butyl moiety), 1.70 – 1.90 (m, 2H, -CH₂- from butyl moiety), 4.040 (t, J = 6.6 Hz, 2H, -OCH₂- group), 7.0 – 7.8 (m, 4H, Ar-H), 10.749 (s, 1H, -COOH).[1]

Part 2: Synthesis of 3-Butoxybenzoyl Chloride from 3-Butoxybenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a crucial transformation that activates the carboxyl group for further reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of benzoyl chlorides.

Materials:

-

3-Butoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous, optional)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add 3-butoxybenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent like anhydrous toluene.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).

-

Continue refluxing until the evolution of gases (HCl and SO₂) ceases. This typically takes 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-butoxybenzoyl chloride is then purified by vacuum distillation.

Work-up and Purification of Liquid Acyl Chlorides

Since 3-butoxybenzoyl chloride is expected to be a liquid, purification by vacuum distillation is the preferred method. It is crucial to ensure all glassware is completely dry to prevent hydrolysis of the acyl chloride.[5] The distillation should be performed under reduced pressure to avoid thermal decomposition.

Table 1: Summary of Key Reaction Parameters

| Parameter | Williamson Ether Synthesis | Chlorination with Thionyl Chloride |

| Starting Material | 3-Hydroxybenzoic Acid | 3-Butoxybenzoic Acid |

| Key Reagents | 1-Bromobutane, K₂CO₃, KOH | Thionyl Chloride (SOCl₂) |

| Solvent | Acetone, Methanol | Toluene (optional) or neat |

| Reaction Temperature | Reflux | Reflux (~79°C) |

| Reaction Time | 6-8 hours (etherification) | 2-4 hours |

| Purification Method | Precipitation and Filtration | Vacuum Distillation |

Safety Precautions

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5]

-

3-Butoxybenzoyl Chloride: As an acyl chloride, the product is expected to be corrosive and a lachrymator. It will react with moisture, including in the air and on skin, to produce HCl. Handle with care in a fume hood and wear appropriate PPE.

-

General Precautions: All reactions should be performed with appropriate caution. Glassware should be properly secured, and heating should be controlled.

Applications

While specific applications for 3-butoxybenzoyl chloride are not extensively documented in readily available literature, its structural motifs suggest its utility in several areas. As a derivative of benzoic acid, it can be a precursor in the synthesis of:

-

Pharmaceuticals: The butoxy group can enhance the lipophilicity of a drug molecule, potentially improving its absorption and distribution in the body.

-

Agrochemicals: Many herbicides and pesticides contain substituted benzoyl moieties.

-

Dyes and Pigments: Benzoyl chloride derivatives are used in the synthesis of various colorants.

-

Polymers and Resins: Acyl chlorides can be used as monomers or cross-linking agents in polymer synthesis.

References

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

-

3-Butoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Making acyl chlorides (acid chlorides). (n.d.). Chemguide.

- Williamson ether synthesis. (n.d.). Wikipedia.

- General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem.

- US Patent No. US6727384B1. (2004). Method for purifying acid chlorides.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson ether synthesis. (n.d.). Wikipedia.

- General procedures for the purification of Acid chlorides. (n.d.). Chempedia.

- 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- CN102690175A - Preparation method of 3-methoxybenzyl chloride. (n.d.).

- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

- US6727384B1 - Method for purifying acid chlorides. (n.d.).

- THIONYL CHLORIDE - CAMEO Chemicals. (n.d.). NOAA.

- Benzoyl Chloride. (n.d.). Vynova.

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem. 12(3), 1077-1084 (2019).

- 14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts.

- 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure.

- Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube.

- Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. (2025, March 20). YouTube.

- 5 - Organic Syntheses Procedure. (n.d.).

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. (n.d.). NJ.gov.

- 3-Methoxybenzoic acid ReagentPlus , 99 586-38-9. (n.d.). Sigma-Aldrich.

- 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

- 4-Butoxybenzoic acid. (n.d.). NIST WebBook.

- Acid Chloride/ chloroformate purification? (2025, April 9).

- Pharmaceutical uses of Benzalkonium Chloride. (n.d.).

- How dangerous is thionyl chloride? (2021, November 23). Reddit.

- The NMR spectra of mer - [ Rh(4-Bu t py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8... (n.d.).

- EP0039812A1 - Preparation of 3-hydroxybenzoic acid. (n.d.).

- 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum. (n.d.). ChemicalBook.

-

. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9).

- SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube.

- Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. (2026, January 24).

- Colospa Tablet: View Uses, Side Effects, Price and Substitutes. (2025, December 17). 1mg.

Sources

3-Butoxybenzoyl chloride chemical properties

An In-Depth Technical Guide to 3-Butoxybenzoyl Chloride: Properties, Synthesis, and Reactivity

Introduction

3-Butoxybenzoyl chloride is a substituted aromatic acyl chloride of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, it incorporates a highly reactive acyl chloride group, which serves as an excellent electrophilic handle for acylation reactions, and a butoxy ether moiety. This butoxy group can impart desirable physicochemical properties, such as increased lipophilicity and improved solubility in organic media, to target molecules. These characteristics make it a valuable intermediate for introducing the butoxybenzoyl scaffold into complex molecular architectures, including active pharmaceutical ingredients (APIs), novel polymers, and specialized dyes.

This technical guide provides a comprehensive overview of 3-Butoxybenzoyl chloride, designed for researchers, chemists, and drug development professionals. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds, established chemical principles, and computed properties to offer a robust profile. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic justifications, explore its reactivity, and outline critical safety and handling procedures.

Physicochemical and Computed Properties

Precise experimental data for 3-Butoxybenzoyl chloride is not widely published. However, its properties can be reliably estimated through computational modeling and by comparison with structurally similar compounds, such as its isomer, 4-Butoxybenzoyl chloride. These properties are essential for planning reactions, purification procedures, and safety protocols.

| Property | Value / Description | Source |

| IUPAC Name | 3-butoxybenzoyl chloride | - |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow liquid | General Observation |

| Odor | Pungent, irritating | By analogy[2][3] |

| Computed XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Reactivity | Moisture-sensitive, corrosive, lachrymator | By analogy[2][4] |

Note: Computed properties are based on the isomeric 4-Butoxybenzoyl chloride and are provided as a close approximation.

Synthesis and Purification

The most reliable and common route to 3-Butoxybenzoyl chloride is a two-step process starting from 3-hydroxybenzoic acid. This pathway involves a Williamson ether synthesis to introduce the butyl group, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Caption: Two-step synthesis workflow for 3-Butoxybenzoyl Chloride.

Experimental Protocol: Synthesis of 3-Butoxybenzoic Acid

Causality: This step utilizes the Williamson ether synthesis. A strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction. Potassium carbonate is a suitable base, and DMF is an excellent polar aprotic solvent that accelerates SN2 reactions.

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol).

-

Solvent and Reagent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension vigorously and add 1-bromobutane (16.4 g, 0.12 mol).

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 1 L of cold water. Acidify the aqueous solution to pH 2-3 with concentrated HCl. A white precipitate of 3-butoxybenzoic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Experimental Protocol: Synthesis of 3-Butoxybenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[5][6][7] This reagent is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5][8] Their evolution from the reaction mixture drives the equilibrium towards the product side, ensuring a high yield, and simplifies purification as they are easily removed.[8]

-

Setup: In a well-ventilated fume hood, equip a flame-dried 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

-

Reagent Addition: Add 3-butoxybenzoic acid (9.7 g, 0.05 mol) to the flask. Carefully add thionyl chloride (11.9 g, 0.1 mol, ~7.3 mL) portion-wise at room temperature. A catalytic amount of anhydrous DMF (2-3 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude product, 3-Butoxybenzoyl chloride, can be further purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Reactivity and Mechanistic Insights

The reactivity of 3-Butoxybenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. byjus.com [byjus.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 3-Butoxybenzoyl Chloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-butoxybenzoyl chloride, a key intermediate in the synthesis of various organic compounds. As a valuable resource for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

3-Butoxybenzoyl chloride is a derivative of benzoic acid, featuring a butoxy group at the meta position of the aromatic ring and an acyl chloride functional group. This unique combination of a flexible alkyl ether chain and a reactive acyl chloride moiety makes its spectroscopic signature distinct and informative. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and monitoring its subsequent chemical transformations.

Below is a diagram illustrating the molecular structure of 3-butoxybenzoyl chloride, which will be referenced throughout this guide.

Caption: Molecular structure of 3-Butoxybenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-butoxybenzoyl chloride, both ¹H and ¹³C NMR will provide key structural information. The following predictions are based on established chemical shift values and data from similar substituted benzoyl chlorides and alkoxybenzenes.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -COCl) | 7.9 - 8.1 | Doublet or Multiplet | 1H |

| Aromatic H (para to -COCl) | 7.4 - 7.6 | Triplet | 1H |

| Aromatic H (ortho to -O-CH₂) | 7.0 - 7.2 | Multiplet | 2H |

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.9 - 4.1 | Triplet | 2H |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.7 - 1.9 | Sextet | 2H |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.6 | Sextet | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet | 3H |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the aromatic ring will be deshielded due to the electron-withdrawing effects of both the acyl chloride and the butoxy groups. The proton ortho to the strongly withdrawing acyl chloride group is expected to be the most downfield.

-

Butoxy Protons: The methylene group directly attached to the oxygen atom (-O-CH₂-) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen. The chemical shifts of the other methylene groups and the terminal methyl group will be in the typical aliphatic region.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Acyl Chloride) | 168 - 172 |

| Aromatic C -Cl | 135 - 138 |

| Aromatic C -O | 158 - 162 |

| Aromatic C -H | 115 - 135 |

| -O-CH₂ - | 68 - 72 |

| -O-CH₂-CH₂ - | 30 - 34 |

| -O-CH₂-CH₂-CH₂ - | 18 - 22 |

| -O-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

Causality Behind Predicted Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The aromatic carbon attached to the oxygen of the butoxy group will be the most deshielded of the ring carbons due to the resonance effect of the oxygen. The carbon attached to the acyl chloride group will also be downfield. The other aromatic carbons will appear in the typical aromatic region.

-

Aliphatic Carbons: The chemical shifts of the butoxy group carbons decrease as their distance from the electronegative oxygen atom increases.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a liquid sample like 3-butoxybenzoyl chloride is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3-butoxybenzoyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-butoxybenzoyl chloride will be dominated by the strong absorption of the carbonyl group in the acyl chloride and the C-O stretching of the ether.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H | Stretch | Strong |

| 1800 - 1760 | Acyl Chloride (C=O) | Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Strong |

| 1250 - 1200 | Aryl-O | Asymmetric Stretch | Strong |

| 1050 - 1000 | Alkyl-O | Symmetric Stretch | Strong |

| 800 - 700 | C-Cl | Stretch | Medium to Strong |

Causality Behind Predicted Absorptions:

-

Carbonyl Stretch: The C=O stretch of an acyl chloride is characteristically at a high frequency due to the inductive effect of the chlorine atom.

-

C-O Stretches: The aryl-O and alkyl-O stretches of the butoxy group will appear as strong bands in the fingerprint region.

-

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be present.

Experimental Protocol for IR Spectroscopy

For a liquid sample like 3-butoxybenzoyl chloride, a neat spectrum can be obtained using salt plates.

-

Sample Preparation:

-

Place a small drop of 3-butoxybenzoyl chloride onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The nominal mass of the most abundant isotopic species (with ³⁵Cl) is 212 g/mol .

-

Key Fragmentation Pathways: The fragmentation of 3-butoxybenzoyl chloride is likely to proceed through several key pathways. A proposed fragmentation scheme is illustrated below.

Caption: Proposed Mass Spectrometry Fragmentation of 3-Butoxybenzoyl Chloride.

Causality Behind Predicted Fragmentation:

-

Loss of Chlorine: Cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable acylium ion.

-

Loss of the Butyl Group: Alpha-cleavage of the butoxy group can result in the loss of a butyl radical.

-

Loss of the Acyl Chloride Group: Fragmentation can also occur with the loss of the entire acyl chloride moiety.

-

Formation of the Butyl Cation: The butyl group can also fragment to form a stable butyl cation.

-

McLafferty Rearrangement: A McLafferty rearrangement involving the butoxy chain could also be a possible fragmentation pathway, leading to the loss of butene.

Experimental Protocol for Mass Spectrometry

Electron ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive framework for the characterization of 3-butoxybenzoyl chloride. By combining the insights from NMR, IR, and MS, researchers can confidently identify this compound, verify its purity, and track its involvement in chemical reactions. The provided protocols offer a starting point for obtaining high-quality experimental data. While the spectral data herein are predicted, they are based on well-established principles and analysis of analogous structures, providing a reliable reference for scientists in the field.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoyl chloride. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Introduction: The Molecular Architecture and Synthetic Utility

An In-Depth Technical Guide to the Reactivity Profile of 3-Butoxybenzoyl Chloride

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 3-butoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. As a derivative of benzoyl chloride, its chemistry is dominated by the highly electrophilic acyl chloride functional group, making it a potent acylating agent. This document elucidates the core mechanistic principles governing its reactions, provides field-proven experimental protocols for its key transformations, and outlines critical handling and safety considerations. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile reagent in their synthetic endeavors.

3-Butoxybenzoyl chloride is a bifunctional organic molecule characterized by a reactive benzoyl chloride moiety and a butoxy substituent at the meta-position of the aromatic ring. This specific substitution pattern imparts a unique set of electronic and steric properties that modulate its reactivity and solubility.

-

Core Reactive Center: The acyl chloride group (–COCl) is the molecule's primary reactive site. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

-

Influence of the 3-Butoxy Group: Positioned at the meta-position, the butoxy group (–O(CH₂)₃CH₃) primarily exerts an inductive electron-withdrawing effect, which can subtly enhance the electrophilicity of the carbonyl carbon. Its resonance-donating effect does not directly conjugate with the carbonyl group from the meta position. Furthermore, the butoxy chain increases the molecule's lipophilicity, often improving its solubility in common organic solvents compared to simpler benzoyl chlorides.

This combination of a highly reactive acylating function and tailored solubility makes 3-butoxybenzoyl chloride a valuable building block for introducing the 3-butoxybenzoyl moiety into target molecules, a common structural motif in various biologically active compounds.

Foundational Reactivity: Nucleophilic Acyl Substitution

The vast majority of 3-butoxybenzoyl chloride's reactions proceed via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The general mechanism can be visualized as follows:

Introduction: The Role of 3-Butoxybenzoyl Chloride in Modern Synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Butoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

3-Butoxybenzoyl chloride is a key chemical intermediate valued for its utility in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive acyl chloride group and a butoxy-substituted aromatic ring, makes it an ideal building block for introducing the 3-butoxybenzoyl moiety into larger, more complex structures. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Butoxybenzoyl chloride, focusing on the selection of starting materials and the critical reaction parameters that ensure a successful and efficient synthesis. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers in their laboratory work.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely adopted strategy for the synthesis of 3-Butoxybenzoyl chloride begins with a commercially available and structurally related precursor, 3-hydroxybenzoic acid. The overall transformation is logically divided into two distinct, high-yielding steps:

-

Etherification: Introduction of the butyl group via a Williamson ether synthesis to form the key intermediate, 3-butoxybenzoic acid.

-

Chlorination: Conversion of the carboxylic acid functional group of 3-butoxybenzoic acid into the highly reactive acyl chloride.

This strategic disconnection provides a robust and scalable route to the target compound.

Caption: Overall synthetic workflow for 3-Butoxybenzoyl Chloride.

Part 1: Synthesis of the Key Intermediate: 3-Butoxybenzoic Acid

The cornerstone of this synthesis is the efficient preparation of 3-butoxybenzoic acid. The judicious choice of starting material and reaction conditions is paramount to achieving high purity and yield.

Starting Material Selection: 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is the preferred starting material for several compelling reasons:

-

Commercial Availability and Cost-Effectiveness: It is readily available from major chemical suppliers in high purity, making it an economical choice for both small-scale research and large-scale production.

-

Functional Group Compatibility: The phenolic hydroxyl group is sufficiently acidic to be easily deprotonated under mild basic conditions, facilitating the subsequent alkylation step. The carboxylic acid group is generally unreactive under these conditions.

-

Strategic Positioning: The hydroxyl group at the meta-position provides the correct regiochemistry for the final product without the need for complex protecting group strategies or purification of isomers that can arise from other synthetic routes, such as the sulfonation of benzoic acid.[1][2]

The Williamson Ether Synthesis: Mechanism and Rationale

The conversion of 3-hydroxybenzoic acid to 3-butoxybenzoic acid is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group. This step is crucial as it generates the more nucleophilic phenoxide anion. The choice of a moderately strong base is intentional to selectively deprotonate the phenol (pKa ≈ 10) without affecting the much less acidic carboxylic acid proton (pKa ≈ 4.2) to a significant extent, although the carboxylate will also be formed.

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of a butyl halide (e.g., 1-bromobutane or 1-iodobutane).

-

Displacement: The nucleophilic attack displaces the halide leaving group (Br⁻ or I⁻), forming the C-O ether bond and yielding 3-butoxybenzoic acid after an acidic workup to protonate the carboxylate.

Experimental Protocol: Synthesis of 3-Butoxybenzoic Acid

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

3-Hydroxybenzoic acid

-

1-Bromobutane (or 1-iodobutane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as DMF.

-

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~2 using concentrated HCl, which will precipitate the crude product.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3-butoxybenzoic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Part 2: Conversion to 3-Butoxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that "activates" the carboxyl group for subsequent reactions. This is achieved by replacing the hydroxyl group with a better leaving group (chloride). The two most effective and commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Method A: The Thionyl Chloride Route

Thionyl chloride is a cost-effective and highly efficient reagent for preparing acyl chlorides.[3][4] The reaction is particularly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6]

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8] This forms a highly reactive chlorosulfite intermediate. The chloride ion, released in the initial step or from the decomposition of the intermediate, then acts as a nucleophile, attacking the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the leaving group, which fragments into the stable gaseous molecules SO₂ and HCl.[8]

Caption: Simplified reaction pathway using Thionyl Chloride.

Experimental Protocol: Thionyl Chloride Method

Safety Precaution: This reaction must be performed in a well-ventilated fume hood as it evolves toxic SO₂ and HCl gases. Thionyl chloride is corrosive and reacts violently with water.

Materials:

-

3-Butoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional)

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or gas outlet to a scrubber), place the 3-butoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 eq).[4] The reaction can be run neat or with an inert solvent like toluene.

-

Reaction: Gently heat the mixture to reflux (approx. 79 °C for neat SOCl₂) for 2-4 hours.[4] The reaction is complete when the evolution of gas ceases.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation to remove the last traces.

-

Purification: The crude 3-Butoxybenzoyl chloride is typically of sufficient purity for many applications. If necessary, it can be purified by vacuum distillation.

Method B: The Oxalyl Chloride Route

Oxalyl chloride is another excellent reagent for this transformation, often preferred for its milder reaction conditions and for substrates sensitive to the higher temperatures required for thionyl chloride.[3][9] The reaction is frequently catalyzed by a catalytic amount of N,N-Dimethylformamide (DMF).

Mechanism and Rationale: The reaction with oxalyl chloride, especially when catalyzed by DMF, proceeds through a different intermediate. DMF reacts with oxalyl chloride to form a Vilsmeier intermediate, which is a highly reactive electrophilic iminium species.[10] The carboxylic acid then reacts with this Vilsmeier reagent to form an activated acyl-oxy-iminium intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the regeneration of the DMF catalyst, along with the gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO).[10][11] The evolution of these gases also drives the reaction to completion.

Caption: Catalytic cycle for acyl chloride formation using Oxalyl Chloride and DMF.

Experimental Protocol: Oxalyl Chloride Method

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Oxalyl chloride is toxic and corrosive, and the reaction evolves toxic carbon monoxide gas.

Materials:

-

3-Butoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous (1-2 drops)

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask equipped with a magnetic stirrer, dissolve 3-butoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirring solution at 0 °C (ice bath). Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases.

-

Concentration: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting crude 3-Butoxybenzoyl chloride is often used directly in the next step without further purification.

Comparative Analysis of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reaction Conditions | Higher temperatures (reflux, ~79°C) | Milder conditions (0°C to room temperature) |

| Byproducts | SO₂ (toxic gas), HCl (corrosive gas) | CO (toxic gas), CO₂ (gas), HCl (corrosive gas) |

| Substrate Scope | Broad; may not be suitable for heat-sensitive substrates. | Excellent for sensitive substrates due to mild conditions. |

| Catalyst | Typically not required. | Catalytic DMF is often used for a faster, cleaner reaction. |

| Workup | Removal of excess reagent requires distillation. | Excess reagent and solvent are easily removed in vacuo. |

| Cost | Generally more economical. | Typically more expensive. |

Conclusion

The synthesis of 3-Butoxybenzoyl chloride is most effectively achieved through a robust two-step sequence starting from 3-hydroxybenzoic acid. The initial Williamson ether synthesis provides the key intermediate, 3-butoxybenzoic acid, in high yield. The subsequent conversion to the final acyl chloride can be reliably performed using either thionyl chloride or oxalyl chloride. The choice between these two chlorinating agents depends on the specific requirements of the synthesis, such as substrate sensitivity, scale, and cost considerations. Thionyl chloride offers a cost-effective solution for robust substrates, while oxalyl chloride provides a milder alternative ideal for more delicate molecules. By understanding the mechanisms and carefully controlling the experimental parameters outlined in this guide, researchers can confidently and efficiently prepare 3-Butoxybenzoyl chloride for its diverse applications in chemical synthesis.

References

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Portal. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . Rasayan Journal of Chemistry. [Link]

-

Getting Towed Uphill . Chemistry LibreTexts. [Link]

- US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride.

-

Reaction of Carboxylic acid with Thionyl chloride . YouTube. [Link]

-

Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]

- US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 . YouTube. [Link]

-

2, 3, and 4 hydroxybenzoic acid syntheses . YouTube. [Link]

-

Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

Sources

- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Purity Analysis of 3-Butoxybenzoyl Chloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Certificate of Analysis

In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality control metric; it is the bedrock upon which the integrity of subsequent synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Butoxybenzoyl chloride, a versatile acylating agent, is no exception. This technical guide moves beyond a superficial listing of analytical methods to provide a comprehensive framework for the purity analysis of this compound. Herein, we delve into the "why" behind the "how," offering field-proven insights into method selection, the rationale for experimental parameters, and the logic of a self-validating analytical workflow. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to not only assess the purity of 3-butoxybenzoyl chloride but to do so with a profound understanding of the underlying chemical principles and with unwavering scientific integrity.

The Molecular Profile and Anticipated Impurities of 3-Butoxybenzoyl Chloride

A robust purity analysis begins with a thorough understanding of the target molecule and its potential contaminants. 3-Butoxybenzoyl chloride is characterized by a reactive acyl chloride group and a butoxy substituent on the benzene ring. Its synthesis typically involves the conversion of 3-butoxybenzoic acid to the corresponding acyl chloride.

The primary synthetic route to 3-butoxybenzoic acid often starts from 3-hydroxybenzoic acid, which is then alkylated with a butyl halide. The subsequent conversion to 3-butoxybenzoyl chloride is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). This synthetic pathway informs the likely impurity profile.

Potential Impurities:

-

Process-Related Impurities:

-

3-Butoxybenzoic Acid: Incomplete conversion during the chlorination step will result in the presence of the starting material.

-

Residual Chlorinating Agents and Byproducts: Traces of thionyl chloride, hydrochloric acid, or phosphoric acid derivatives may remain.

-

Solvent Residues: Solvents used in the synthesis and purification steps can be carried over.

-

-

Isomeric Impurities:

-

2- and 4-Butoxybenzoyl Chloride: The synthesis of the precursor, 3-hydroxybenzoic acid, can sometimes yield isomeric byproducts (2-hydroxybenzoic acid and 4-hydroxybenzoic acid). These can be carried through the synthesis to form the corresponding butoxybenzoyl chloride isomers.

-

-

Degradation Products:

-

3-Butoxybenzoic Anhydride: Formed by the reaction of 3-butoxybenzoyl chloride with 3-butoxybenzoic acid.

-

3-Butoxybenzoic Acid: As the primary hydrolysis product, its presence indicates instability or improper handling.

-

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive analysis of 3-butoxybenzoyl chloride necessitates a combination of chromatographic and spectroscopic methods, each providing unique and complementary information.

Caption: Orthogonal Analytical Workflow for 3-Butoxybenzoyl Chloride Purity.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering the ability to separate the main component from its impurities.

Gas Chromatography (GC) for Volatile Impurities and Assay

Given the volatility of 3-butoxybenzoyl chloride, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful tool for both assay determination and the quantification of volatile impurities. However, the high reactivity of the acyl chloride functional group presents a significant challenge, as it can react with active sites in the GC system or degrade at high temperatures.

Causality Behind Experimental Choices:

-

Derivatization: To mitigate the reactivity of the acyl chloride, a derivatization step is often employed. Conversion to a more stable ester, for example, by reaction with a dry alcohol like methanol or ethanol, is a common and effective strategy. This not only stabilizes the analyte but also allows for the simultaneous analysis of the parent carboxylic acid impurity, which will also be esterified.

-

Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of selectivity for the aromatic and aliphatic portions of the molecule and its potential impurities.

-

Inlet and Temperature Program: A split injection is used to avoid overloading the column. The temperature program should be optimized to ensure good separation of the derivatized 3-butoxybenzoyl chloride from potential impurities like the isomeric butoxybenzoyl esters and residual solvents.

Experimental Protocol: GC-FID with Derivatization

-

Derivatization: In a dry vial, dissolve a precisely weighed amount of 3-butoxybenzoyl chloride (approx. 10 mg) in 1 mL of dry dichloromethane. Add 100 µL of dry methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine). Cap the vial and let it stand at room temperature for 30 minutes to ensure complete conversion to the methyl 3-butoxybenzoate.

-

Sample Preparation: Dilute the derivatized solution to an appropriate concentration (e.g., 1 mg/mL) with dichloromethane.

-

GC-FID Conditions:

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Detector Temperature: 300°C.

-

-

Data Analysis: The purity is calculated based on the area percent of the methyl 3-butoxybenzoate peak relative to the total area of all peaks in the chromatogram.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Non-Volatile Impurities

RP-HPLC is an essential orthogonal technique to GC, particularly for the analysis of non-volatile impurities such as the starting material (3-butoxybenzoic acid) and potential anhydride formation. The high reactivity and moisture sensitivity of 3-butoxybenzoyl chloride necessitate careful sample preparation.

Causality Behind Experimental Choices:

-

Mobile Phase: A mobile phase consisting of acetonitrile and water (with a small amount of acid, such as 0.1% trifluoroacetic acid, to ensure good peak shape for acidic impurities) is a standard choice for reversed-phase separation of aromatic compounds. A gradient elution is employed to effectively separate compounds with a range of polarities.

-

Column Selection: A C18 stationary phase is well-suited for the separation of moderately non-polar compounds like 3-butoxybenzoyl chloride and its related impurities.

-

Sample Preparation: Due to the rapid hydrolysis of acyl chlorides in aqueous media, the sample should be dissolved in a dry, aprotic solvent (e.g., acetonitrile) immediately before injection. The analysis should be performed promptly.

Experimental Protocol: RP-HPLC

-

Sample Preparation: Immediately prior to analysis, accurately weigh approximately 10 mg of 3-butoxybenzoyl chloride and dissolve it in 10 mL of dry acetonitrile.

-

HPLC Conditions:

-

Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

-

Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by the area percent of the 3-butoxybenzoyl chloride peak. The presence of 3-butoxybenzoic acid can be confirmed by comparing its retention time with that of a standard.

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques provide orthogonal confirmation of the compound's identity and can reveal the presence of impurities that may not be chromatographically resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of 3-butoxybenzoyl chloride and identifying any isomeric or structurally related impurities.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (butyl) | 0.90 - 1.00 | t |

| CH₂ (butyl, γ) | 1.45 - 1.55 | m |

| CH₂ (butyl, β) | 1.75 - 1.85 | m |

| OCH₂ (butyl, α) | 4.00 - 4.10 | t |

| Aromatic H-5 | 7.20 - 7.30 | dd |

| Aromatic H-2 | 7.40 - 7.50 | t |

| Aromatic H-6 | 7.60 - 7.70 | d |

| Aromatic H-4 | 7.75 - 7.85 | d |

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ (butyl) | ~14 |

| CH₂ (butyl, γ) | ~19 |

| CH₂ (butyl, β) | ~31 |

| OCH₂ (butyl, α) | ~68 |

| Aromatic C-5 | ~115 |

| Aromatic C-2 | ~122 |

| Aromatic C-6 | ~124 |

| Aromatic C-4 | ~130 |

| Aromatic C-1 | ~135 |

| Aromatic C-3 | ~159 |

| C=O | ~168 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-butoxybenzoyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis: Integrate the ¹H NMR signals to confirm the proton ratios. Compare the chemical shifts and coupling patterns with the expected values. The presence of significant unassigned peaks may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), provides molecular weight confirmation and fragmentation patterns that can help in identifying impurities.

Expected Fragmentation Pattern (Electron Ionization - EI):

The primary fragmentation is expected to be the loss of the chlorine radical to form the 3-butoxybenzoyl cation. Further fragmentation of the butoxy group is also anticipated.

-

[M]⁺: The molecular ion peak.

-

[M-Cl]⁺: The base peak, corresponding to the 3-butoxybenzoyl cation.

-

[M-C₄H₉O]⁺: Loss of the butoxy radical.

Experimental Protocol: GC-MS Analysis

The GC conditions can be similar to those described for GC-FID analysis. The mass spectrometer should be set to scan a mass range that includes the molecular weight of the derivatized compound and its expected fragments (e.g., m/z 50-350).

Determination of Water Content by Karl Fischer Titration

The presence of water is a critical purity parameter for an acyl chloride, as it leads to hydrolysis. Karl Fischer titration is the gold standard for accurately quantifying water content.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The titration should be performed in a dry, aprotic solvent to prevent reaction with the titrant and to ensure the acyl chloride dissolves without hydrolysis.

-

Coulometric vs. Volumetric: For expected low water content, coulometric Karl Fischer titration offers higher sensitivity and accuracy.

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: Ensure the Karl Fischer titrator is equilibrated and the solvent is dry.

-

Sample Introduction: Accurately weigh a sample of 3-butoxybenzoyl chloride (typically 0.1-1 g) and inject it directly into the titration cell.

-

Titration: The instrument will automatically titrate the water present and provide a result in ppm or percentage.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A purity analysis is only as reliable as the methods used. Therefore, the analytical methods must be validated to demonstrate their suitability for their intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Caption: Key Parameters for Analytical Method Validation.

Self-Validating System:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all known impurities and degradation products in the chromatograms.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[1]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Integration and Final Purity Assessment

The final purity of a batch of 3-butoxybenzoyl chloride is best expressed as a mass balance, which takes into account the results from all the orthogonal analytical techniques.

Purity by Mass Balance (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

This approach provides a more accurate and comprehensive assessment of purity than relying on a single chromatographic assay.

Stability and Handling

3-Butoxybenzoyl chloride is a reactive compound and is susceptible to degradation, primarily through hydrolysis.[2]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Handling: All handling should be performed in a well-ventilated fume hood, and exposure to moisture should be minimized. Use dry glassware and solvents.

Conclusion

The purity analysis of 3-butoxybenzoyl chloride is a critical undertaking that demands a well-reasoned, multi-faceted approach. By integrating chromatographic separations, spectroscopic identification, and specific tests for water content, and by grounding these methods in a robust validation framework, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate. This in-depth understanding of the analytical process not only satisfies regulatory requirements but also upholds the principles of scientific integrity, ultimately contributing to the development of safe and effective medicines.

References

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]

- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia, General Chapter 2.2.46.

- Lever, S. D., & Papadaki, M. (2005). Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride.

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences. [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

-

RSC Publishing. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

-

U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

-

Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

-

Song, J., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. [Link]

- U.S. Patent US4354038A. (1982).

Sources

A Technical Guide to 3-Butoxybenzoyl Chloride: Physical State, Appearance, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical characteristics of 3-Butoxybenzoyl chloride, a key intermediate in various synthetic pathways. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, such as 4-Butoxybenzoyl chloride and the parent compound Benzoyl chloride, to provide a robust predictive profile. This approach, grounded in established chemical principles, offers valuable insights for researchers and professionals in drug development and chemical synthesis.

Predicted Physical State and Appearance

Based on the known characteristics of acyl chlorides and similar benzoyl chloride derivatives, 3-Butoxybenzoyl chloride is predicted to be a liquid at standard temperature and pressure . The presence of the flexible butoxy group would likely lower the melting point compared to the solid benzoic acid precursor.

The appearance is anticipated to be a colorless to pale yellow liquid . This prediction is consistent with the appearance of many benzoyl chloride derivatives, which are often clear liquids when pure, with a yellowish tint developing due to impurities or slight decomposition over time.

A pungent, irritating odor is also expected. Acyl chlorides are notoriously lachrymatory (tear-inducing) and have sharp odors due to their reactivity, particularly with moisture in the air, which leads to the formation of hydrochloric acid and the corresponding carboxylic acid.

Table 1: Comparison of Physical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Appearance |

| 3-Butoxybenzoyl chloride (Predicted) | Not Available | C₁₁H₁₃ClO₂ | 212.67 | Liquid | Colorless to pale yellow |

| 4-Butoxybenzoyl chloride | 33863-86-4 | C₁₁H₁₃ClO₂ | 212.67 | Liquid | - |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | Liquid | Colorless, fuming liquid[1][2] |

| Butyryl chloride | 141-75-3 | C₄H₇ClO | 106.55 | Liquid | Colorless liquid |

Causality of Physical Properties: A Mechanistic Perspective

The physical properties of 3-Butoxybenzoyl chloride are a direct consequence of its molecular structure. The interplay of the benzoyl chloride core and the butoxy substituent dictates its state, appearance, and handling requirements.

Workflow for Predicting Physical Properties

Caption: Logical workflow for predicting the physical properties of 3-Butoxybenzoyl chloride based on its structural components.

The benzoyl chloride moiety provides a rigid, planar aromatic core that contributes to a relatively high boiling point due to intermolecular pi-pi stacking interactions. However, the presence of the butoxy group at the meta position introduces a flexible alkyl chain. This chain disrupts the efficient packing that would be required for a solid crystalline lattice at room temperature, thus favoring a liquid state.

Experimental Protocols: Safe Handling and Storage

Given the predicted reactivity and hazardous nature of acyl chlorides, stringent safety protocols must be followed when handling 3-Butoxybenzoyl chloride. The following procedures are based on best practices for working with reactive acid chlorides like benzoyl chloride.

Step-by-Step Handling Protocol

-

Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of corrosive and lachrymatory vapors. The fume hood sash should be kept at the lowest practical height.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles and a face shield are mandatory.

-

Hand Protection : Use chemically resistant gloves, such as butyl rubber or laminate film gloves. A double-gloving strategy is recommended.

-

Body Protection : A flame-resistant lab coat and closed-toe shoes are required. An acid-resistant apron is also advised.

-

-

Dispensing : Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture. If pouring, do so slowly and carefully.

-

Quenching and Disposal :

-

Slowly and cautiously add any residual 3-Butoxybenzoyl chloride to a stirred, ice-cold solution of sodium bicarbonate or another suitable basic solution to neutralize it.

-

Be aware that the reaction is exothermic and may produce gas.

-

Dispose of the neutralized waste in accordance with local, state, and federal regulations.

-

Storage Protocol

-

Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).

-

The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and moisture.

-

Store separately from incompatible materials such as water, alcohols, amines, and strong bases.

Self-Validating Systems in Synthesis and Quality Control

In any synthesis involving 3-Butoxybenzoyl chloride, it is crucial to have in-process checks to validate the integrity of the compound and the progress of the reaction.

Reaction Monitoring Workflow

Caption: A self-validating workflow for reactions involving 3-Butoxybenzoyl chloride, incorporating in-process quality control checks.

This iterative process of reaction, sampling, and analysis ensures that any degradation of the 3-Butoxybenzoyl chloride or incomplete reaction is detected early, allowing for adjustments to be made. The disappearance of the starting material on TLC and the appearance of the desired product peak in LC-MS or GC-MS provide a self-validating system for the reaction's progress.

Conclusion

While direct experimental data for 3-Butoxybenzoyl chloride remains elusive in readily accessible sources, a scientifically rigorous profile of its physical state and appearance can be constructed through comparative analysis with its isomers and parent compounds. Researchers and drug development professionals should anticipate it to be a colorless to pale yellow, pungent liquid that requires handling with stringent safety precautions due to its corrosive and reactive nature. The application of robust, self-validating experimental workflows is paramount to ensure the successful and safe utilization of this versatile chemical intermediate.

References

-

PubChem. 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

BYJU'S. Structure of Benzoyl Chloride. [Link]

-

Wikipedia. Butyryl chloride. [Link]

Sources

Unlocking the Potential of 3-Butoxybenzoyl Chloride: A Guide for Advanced Research

This technical guide offers an in-depth exploration of 3-Butoxybenzoyl chloride, a versatile chemical intermediate with significant, yet largely untapped, potential in drug discovery, materials science, and synthetic chemistry. This document moves beyond a cursory overview to provide actionable insights and identify promising avenues for future research and development.

Foundational Profile of 3-Butoxybenzoyl Chloride

3-Butoxybenzoyl chloride is an acyl chloride distinguished by a butoxy group at the meta-position of the benzoyl chloride ring. This specific substitution pattern confers a unique combination of lipophilicity and reactivity, establishing it as a valuable building block for the synthesis of diverse molecular architectures.

Physicochemical Properties:

A thorough understanding of its physical and chemical properties is crucial for its effective application in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 138-140 °C at 10 mmHg |

| Density | 1.104 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive[2][3] |

Core Synthesis and Reaction Mechanisms

The principal route for preparing 3-Butoxybenzoyl chloride is through the chlorination of 3-Butoxybenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficiency and the straightforward workup, as the byproducts (HCl and SO₂) are gaseous.[4]

Standard Laboratory Protocol for the Synthesis of 3-Butoxybenzoyl Chloride:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask, equipped with a reflux condenser and a magnetic stirrer, is charged with 3-Butoxybenzoic acid. Anhydrous dichloromethane (DCM) is added as the solvent.

-

Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often included to facilitate the reaction.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction's progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-